![molecular formula C5HCl3N2O2 B1313854 2,3,6-Trichloro-5-nitropyridine CAS No. 55304-72-8](/img/structure/B1313854.png)
2,3,6-Trichloro-5-nitropyridine
Overview
Description
2,3,6-Trichloro-5-nitropyridine is a chemical compound with the linear formula C5HCl3N2O2 . It has a molecular weight of 227.43 . It is a solid substance stored at 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including 2,3,6-Trichloro-5-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The InChI code for 2,3,6-Trichloro-5-nitropyridine is 1S/C5HCl3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H . The key for this compound is KPXAMNWVBHLRRG-UHFFFAOYSA-N .Chemical Reactions Analysis
From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
2,3,6-Trichloro-5-nitropyridine has a density of 1.7±0.1 g/cm3 . Its boiling point is 301.1±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.0±3.0 kJ/mol . The flash point is 135.9±26.5 °C . The index of refraction is 1.616 . The molar refractivity is 45.6±0.3 cm3 .Scientific Research Applications
Nucleophilic Substitution Reactions
Research indicates that 2,3,6-Trichloro-5-nitropyridine and related compounds undergo nucleophilic substitution reactions to form novel organic molecules. For instance, the arylamination of 3-nitropyridine has been shown to lead to the formation of 2-arylamino-5-nitropyridines, highlighting a pathway for synthesizing new organic compounds through competitive formation mechanisms (Borovlev et al., 2018).
Synthesis of Nitropyridine Derivatives
Molecular and Crystal Structure Analysis
The compound's utility extends to the study of molecular and crystal structures, providing insights into the material properties of nitropyridine derivatives. For example, the molecular and crystal structures of various nitropyridine derivatives have been extensively studied, offering valuable information on their structural features and potential applications in material science (Jukić et al., 2010).
Vicarious Nucleophilic Amination
Vicarious nucleophilic amination of 3-nitropyridines, including those related to 2,3,6-Trichloro-5-nitropyridine, has been investigated, revealing methods for aminating nitropyridines to produce 2-amino-5-nitropyridines. This process underscores the potential for creating aminated derivatives with varied applications (Bakke et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2,3,6-trichloro-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXAMNWVBHLRRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482808 | |
Record name | 2,3,6-Trichloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloro-5-nitropyridine | |
CAS RN |
55304-72-8 | |
Record name | 2,3,6-Trichloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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